1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine
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Description
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazolo[4,5-d]pyrimidine core, a benzyl group, and a piperazine ring, contributes to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to
Biological Activity
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a complex heterocyclic compound known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound consists of a triazolopyrimidine core linked to a piperazine moiety through a sulfonyl group. Its molecular formula is C18H22N6O2S with a molecular weight of approximately 398.47 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, notably its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of the key findings:
Antimicrobial Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antibacterial effects. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 10 µg/mL |
Compound B | Escherichia coli | 15 µg/mL |
Compound C | Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the presence of the triazolopyrimidine structure contributes to enhanced antimicrobial potency.
Anticancer Properties
Studies have also focused on the anticancer potential of this compound. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines. Notably, it has shown activity against breast and lung cancer cells by inducing apoptosis and cell cycle arrest.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:
- MCF-7 Cells : IC50 = 12 µM
- A549 Cells : IC50 = 15 µM
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been investigated. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. The mechanism appears to involve inhibition of the NF-kB signaling pathway.
The biological activities are likely attributed to the compound's ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors involved in inflammatory responses.
- DNA Interaction : Potential intercalation into DNA may disrupt replication in cancer cells.
Properties
IUPAC Name |
3-benzyl-7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S2/c1-2-17-8-9-18(31-17)32(29,30)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGBAFOCBMGEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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